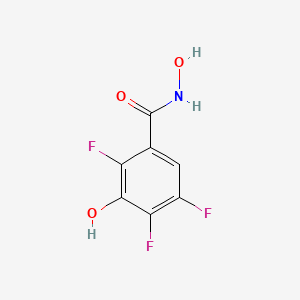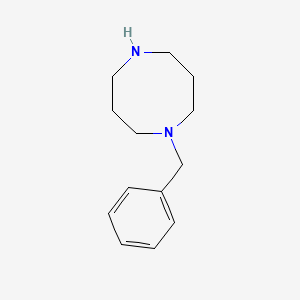
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methylpropyl)-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding triazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to 4-methyl-1-(2-methylpropyl)-1H-1,2,3-triazole.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: Utilized in the production of agrochemicals and as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole involves its interaction with biological targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylpropyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
4-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Bromomethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole: Contains a bromomethyl group, which may exhibit different reactivity compared to the chloromethyl group.
Uniqueness
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 2-methylpropyl groups, which confer specific chemical reactivity and biological activity. The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H12ClN3 |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UHYSMHDCKLOELU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(N=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


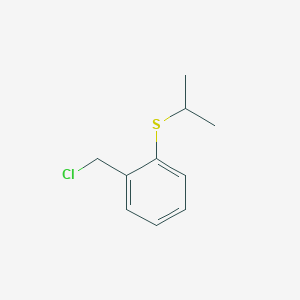
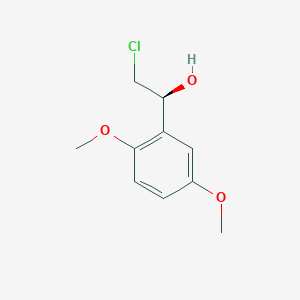
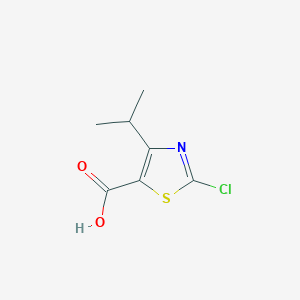
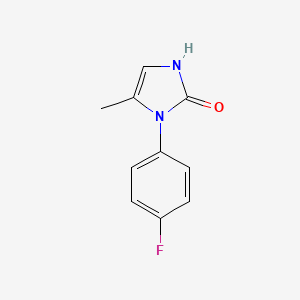
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
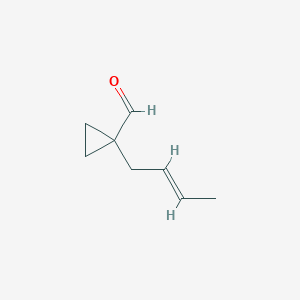
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
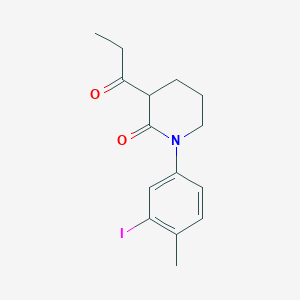
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
